5-(3-ethoxyphenyl)-2H-tetrazole
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Overview
Description
5-(3-ethoxyphenyl)-2H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with an ethoxyphenyl group. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties, such as high nitrogen content and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxyphenyl)-2H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-ethoxyphenyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced nitrogen-containing compounds.
Substitution: The ethoxy group or the tetrazole ring can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
5-(3-ethoxyphenyl)-2H-tetrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(3-ethoxyphenyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-2H-tetrazole: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
5-(3-methoxyphenyl)-2H-tetrazole: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
5-(4-ethoxyphenyl)-2H-tetrazole: The position of the ethoxy group is different, which can influence its interactions and reactivity.
Uniqueness
5-(3-ethoxyphenyl)-2H-tetrazole is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can significantly impact its chemical behavior and potential applications. This structural feature may enhance its ability to interact with certain biological targets or improve its stability under specific conditions.
Properties
IUPAC Name |
5-(3-ethoxyphenyl)-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-14-8-5-3-4-7(6-8)9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJSUMJLHRQJFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617234 |
Source
|
Record name | 5-(3-Ethoxyphenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568590-21-6 |
Source
|
Record name | 5-(3-Ethoxyphenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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